6-(4-Aminophenoxy)-[1,1'-biphenyl]-3-amine

Polyimide processing Imide oligomer solubility Composite prepreg manufacturing

6-(4-Aminophenoxy)-[1,1'-biphenyl]-3-amine (CAS 1215223-23-6), also designated 2-phenyl-4,4′-diaminodiphenyl ether (p-ODA), is an aromatic diamine monomer featuring a biphenyl core with a pendant phenyl substituent that imparts a quantifiably asymmetric and nonplanar molecular geometry. This structural departure from the planar, symmetric 4,4′-oxydianiline (4,4′-ODA) scaffold directly enables polyimides and addition-type imide oligomers that combine high glass transition temperatures with solubility and melt processability unattainable with conventional PMDA/4,4′-ODA systems.

Molecular Formula C18H16N2O
Molecular Weight 276.3 g/mol
Cat. No. B11844618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Aminophenoxy)-[1,1'-biphenyl]-3-amine
Molecular FormulaC18H16N2O
Molecular Weight276.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=CC(=C2)N)OC3=CC=C(C=C3)N
InChIInChI=1S/C18H16N2O/c19-14-6-9-16(10-7-14)21-18-11-8-15(20)12-17(18)13-4-2-1-3-5-13/h1-12H,19-20H2
InChIKeyMXVHUTKGCQIBCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Aminophenoxy)-[1,1'-biphenyl]-3-amine (p-ODA): An Asymmetric Diamine Monomer for High-Performance Polyimide Procurement


6-(4-Aminophenoxy)-[1,1'-biphenyl]-3-amine (CAS 1215223-23-6), also designated 2-phenyl-4,4′-diaminodiphenyl ether (p-ODA), is an aromatic diamine monomer featuring a biphenyl core with a pendant phenyl substituent that imparts a quantifiably asymmetric and nonplanar molecular geometry . This structural departure from the planar, symmetric 4,4′-oxydianiline (4,4′-ODA) scaffold directly enables polyimides and addition-type imide oligomers that combine high glass transition temperatures with solubility and melt processability unattainable with conventional PMDA/4,4′-ODA systems [1]. The compound is supplied as a white-to-light-orange powder with purity typically >95.0% (GC/T), a molecular weight of 276.34 g/mol, and a melting point of 116–120 °C .

Why 4,4′-Oxydianiline (ODA) Cannot Replace 6-(4-Aminophenoxy)-[1,1'-biphenyl]-3-amine in Processable, High-Tg Polyimide Formulations


The widely available monomer 4,4′-oxydianiline (4,4′-ODA) forms the backbone of Kapton-type polyimides with excellent thermal stability, but its symmetric, planar pyromellitimide structure drives strong intermolecular charge-transfer interactions that render the resulting imide oligomers insoluble in aprotic solvents and entirely unprocessable by melt techniques [1]. The PMDA/4,4′-ODA/PEPA imide oligomer (n=4) exhibits a Tg exceeding 370 °C before cure and is insoluble in N-methyl-2-pyrrolidone (NMP), making solution impregnation of carbon fiber reinforcement impossible [1]. By contrast, the pendant phenyl group on p-ODA sterically disrupts chain packing and restricts ether-linkage rotation, converting the Kapton backbone into an amorphous, soluble form while preserving the thermal performance ceiling [2]. Direct substitution of p-ODA with 4,4′-ODA therefore sacrifices the very processability that motivated the development of addition-type imide composite matrices for aerospace applications.

Quantitative Differentiation Evidence: 6-(4-Aminophenoxy)-[1,1'-biphenyl]-3-amine vs. 4,4′-ODA and Other Substituted Diamines


Imide Oligomer Solubility in NMP: p-ODA vs. 4,4′-ODA at Equivalent Degree of Polymerization (n=4)

The phenylethynyl-terminated imide oligomer prepared from PMDA and 4,4′-ODA (n=4) was completely insoluble in NMP at room temperature and could not be processed into cured resin [1]. Under identical conditions, the PMDA/p-ODA/PEPA imide oligomer (n=4) dissolved in NMP at concentrations exceeding 30 wt% at room temperature, enabling high-concentration solution prepreg routes [1]. This solubility threshold exceeds the >30 wt% benchmark required for carbon-fiber composite impregnation via imide prepreg manufacturing [1].

Polyimide processing Imide oligomer solubility Composite prepreg manufacturing

Linear Polyimide Film Tensile Properties: PI(PMDA/p-ODA) vs. PI(PMDA/4,4′-ODA)

Table 1 in Yokota et al. (2011) provides a direct head-to-head comparison of thermally imidized films [1]. PI(PMDA/p-ODA) exhibits a Tg (DMA) of 325 °C, which is 35 °C lower than that of PI(PMDA/4,4′-ODA) at >360 °C, consistent with the asymmetric diamine reducing intermolecular packing. Tensile strength is 158 MPa vs. 279 MPa and elongation at break is 38.5% vs. 68.6%, indicating that the homopolymer film trades some ultimate mechanical properties for the amorphous morphology that later enables oligomer solubility [1]. Crucially, the 5% decomposition temperature Td5 remains high at 549 °C for p-ODA vs. 571 °C for 4,4′-ODA, confirming that the pendant phenyl group does not substantially impair thermal stability [1].

Polyimide film Tensile properties Kapton-type polyimide

Minimum Melt Viscosity of Uncured Imide Oligomer: p-ODA-Based System vs. Conventional PMR-Type Resins

The PMDA/p-ODA/PEPA imide oligomer (n=4) exhibited a dynamic melt viscosity of only 200 Pa·s at approximately 340 °C, measured by dynamic rheometry [1]. This value represents a substantial improvement in melt processability for PMDA-based polyimide resins intended for molding fiber-reinforced composites [1]. For context, the industry-standard PMR-15 resin system (BTDA/MDA/nadic anhydride) relies on a different chemistry and exhibits brittle behavior after cure due to high cross-link density [1]. The low melt viscosity of the p-ODA-based system, combined with the phenylethynyl end cap's wide processing window, enables void-free composite fabrication by melt processing routes that are inaccessible to the parent PMDA/4,4′-ODA chemistry [1].

Melt processability Composite molding Rheology

Glass Transition Temperature of Cured Resin: p-ODA-Based Addition Polyimide vs. PETI-5 Benchmark

The cured cross-linked resin derived from PMDA/p-ODA/PEPA imide oligomer (n=4) after 370 °C/1 h cure exhibits a Tg of 354 °C (DSC) and 346 °C (DMA), representing an increase of >140 °C over the uncured oligomer Tg of ~213 °C [1]. This cured Tg exceeds that of the widely studied PETI-5 system (cured Tg ~270 °C) by approximately 75–84 °C, placing the p-ODA-derived resin among the highest-Tg addition-type polyimide matrices reported [1]. The elongation at break of the cured resin exceeds 14%, indicating that the chain-extension mechanism of the phenylethynyl end cap yields a tough thermoset rather than an overly cross-linked brittle network [1].

Cured resin Tg Aerospace composites High-temperature performance

Solution Storage Stability and Varnish Formulation: p-ODA-Containing Varnish vs. Conventional Amide-Acid Prepreg Solutions

Kaneka Corporation's patent EP3144338A1 discloses that varnishes formulated with 2-phenyl-4,4′-diaminodiphenyl ether (p-ODA) as the diamine component, together with aromatic tetracarboxylic acid diester and 4-(2-phenylethynyl)phthalic acid monoester, achieve both high solubility and long-term solution storage stability in organic solvents with boiling points ≤150 °C [1]. This is attributed to the pendant phenyl group of p-ODA which prevents the aggregation and gelation that plague conventional amide-acid oligomer solutions derived from 4,4′-ODA, where water evolution during imidization creates voids in the final composite [1]. The patent exemplifies that p-ODA enables fully imidized oligomer solutions that avoid the void-formation problem inherent to amide-acid prepreg routes [1].

Varnish stability Prepreg manufacturing Storage shelf-life

Elongation at Break of Cured p-ODA-Based Resin vs. Conventional PMR-15 Brittleness Limitation

The cured resin from PMDA/p-ODA/PEPA (n=4) exhibits elongation at break exceeding 14% after cure at 370 °C/1 h [1]. This is a critical differentiator from the PMR-15 system, which is well-known to produce brittle cured resins due to high cross-link density from the nadic end cap, leading to poor impact resistance and low compressive strength after impact in composites [1]. While PETI-5 achieves >30% elongation at a Tg of only 270 °C, the p-ODA-based system retains >14% elongation at a Tg elevated by >75 °C, representing a more favorable toughness–temperature capability balance for high-temperature structural applications [1].

Fracture toughness Composite damage tolerance Cured resin ductility

High-Value Application Scenarios for 6-(4-Aminophenoxy)-[1,1'-biphenyl]-3-amine (p-ODA) Based on Verified Differentiation Evidence


Void-Free Carbon-Fiber-Reinforced Polyimide Composites via Imide Oligomer Solution Prepreg

The >30 wt% solubility of PMDA/p-ODA/PEPA imide oligomers in NMP at room temperature enables a direct imide prepreg route, where carbon fibers are impregnated with fully imidized oligomer solution rather than amide-acid precursors [1]. This avoids water evolution during imidization that creates voids in the final composite, a known failure mode for conventional PMR chemistry prepregs. The resulting cured composite achieves a matrix Tg >350 °C with >14% elongation at break, providing the combination of high-temperature capability and damage tolerance required for engine nacelle components, thermal protection systems, and supersonic airframe structures [1].

Melt-Processable High-Tg Polyimide Matrix Resins for Complex-Geometry Aerospace Parts

The low melt viscosity of ~200 Pa·s at 340 °C exhibited by PMDA/p-ODA/PEPA imide oligomers (n=4) permits melt processing techniques such as resin transfer molding (RTM) and hot-press molding that are impossible with the insoluble, unprocessable PMDA/4,4′-ODA analog [1]. This enables the fabrication of complex-shaped, fiber-reinforced polyimide parts with cured Tg >350 °C, targeting applications where aluminum and titanium alloys are currently used but where weight savings and higher temperature capability are needed—such as turbine engine static components and missile airframe structures [1].

Stable, High-Concentration Imide Varnishes for Long-Shelf-Life Prepreg Manufacturing

Patent EP3144338A1 demonstrates that p-ODA-based varnishes formulated with aromatic tetracarboxylic acid diester and phenylethynylphthalic acid monoester in organic solvents (boiling point ≤150 °C) exhibit excellent long-term storage stability without gelation or precipitation [2]. This shelf-life advantage, attributed to the pendant phenyl group of p-ODA preventing oligomer aggregation, is critical for industrial prepreg production lines where varnish must remain homogeneous for days to weeks. The resulting prepregs yield cured composites with high heat resistance and mechanical strength suitable for aircraft primary and secondary structures [2].

Co-Monomer in Copolyimide Systems to Tune Solubility–Tg Balance for Specialized Electronic and Optical Films

The asymmetric, nonplanar geometry of p-ODA functions as a 'solubility switch' when copolymerized with other diamines such as 9,9-bis(4-aminophenoxy)fluorene (BAFL). As shown in Polymer Journal (2012), adjusting the p-ODA:BAFL ratio allows precise tuning of both solubility and cured Tg, with all compositions retaining Tg close to 350 °C [1]. This tunability makes p-ODA valuable for formulating polyimide coatings, flexible display substrates, and interlayer dielectrics where a specific solubility window must be matched to a coating or casting process while maintaining the high thermal stability inherent to the PMDA backbone [1].

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